molecular formula C18H21N3O2 B2840270 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034440-67-8

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone

カタログ番号: B2840270
CAS番号: 2034440-67-8
分子量: 311.385
InChIキー: JMYONYZQPXRNJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring linked to a pyrazine moiety, a scaffold frequently encountered in the development of biologically active molecules . Piperazine and piperidine derivatives are highly prevalent in pharmaceuticals due to their ability to influence the physicochemical properties of a molecule and serve as key structural elements for target engagement . For instance, compounds with similar N-heterocyclic cores have been developed as potent kinase inhibitors for diseases like acute myeloid leukemia, demonstrating the therapeutic relevance of this chemical class . Other research applications for related compounds include investigations into metabolic disorders, where piperazine-containing molecules have been explored as adrenoceptor antagonists to modulate conditions like hyperglycemia and hypertriglyceridemia . The specific research value of 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone lies in its potential as a versatile synthon or a candidate for high-throughput screening against various biological targets, including enzymes and G-protein-coupled receptors. Researchers can utilize this compound to probe structure-activity relationships (SAR), develop new synthetic methodologies for complex heterocycles , and investigate novel mechanisms of action in preclinical models. This product is intended for research purposes in a controlled laboratory environment.

特性

IUPAC Name

2-(3-methylphenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-4-2-5-15(10-14)11-18(22)21-9-3-6-16(13-21)23-17-12-19-7-8-20-17/h2,4-5,7-8,10,12,16H,3,6,9,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYONYZQPXRNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine-Based Ethanone Derivatives

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28)
  • Structural Differences: The target compound replaces the tetrazole-aryl group with a pyrazin-2-yloxy substituent. The m-tolyl group in the target compound contrasts with the unsubstituted ethanone in Compounds 22–26.
  • Synthesis : Both classes involve chloroacetyl chloride intermediates, but Compounds 22–28 use piperidine for nucleophilic substitution, whereas the target compound may require pyrazine-2-ol for ether formation .
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone
  • Structural Differences: The 2-nitrophenylamino group introduces electron-withdrawing effects, contrasting with the electron-rich pyrazine ring in the target compound.
  • Synthesis : This compound uses reductive amination with DIPEA and NMP, differing from the etherification steps likely needed for the pyrazin-2-yloxy group .
  • Purity : Both compounds are purified to >95% via LCMS/NMR, indicating robust synthetic protocols .

Pyrazine- and Pyridine-Containing Analogues

2-Acetyl-3-ethylpyrazine
  • Structural Differences : A simpler pyrazine derivative lacking the piperidine and m-tolyl groups.
  • Properties : The ethyl group enhances lipophilicity, whereas the target compound’s piperidine and m-tolyl groups may improve membrane permeability .
1-(6-(3-Methylpyrazol-1-yl)pyridin-2-yl)ethanone
  • Structural Differences : A pyridine-pyrazole hybrid vs. the piperidine-pyrazine core of the target compound.
  • Synthesis : Copper-catalyzed coupling (Ullmann-type) is used here, differing from the nucleophilic substitution likely employed for the target compound .

Arylpiperazine Derivatives

2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
  • Structural Differences : The trifluoromethylphenyl group provides strong electron-withdrawing effects, contrasting with the electron-donating m-tolyl group.
  • Synthesis : Amide coupling (HOBt/TBTU) is used here, which is distinct from the ether/ketone-forming reactions of the target compound .

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Properties

Functional Group Electronic Effects Solubility Profile Example Compound
Pyrazin-2-yloxy Electron-deficient (N-heterocycle) Moderate polarity Target Compound
Tetrazole-aryl Strong dipole (N-rich) High aqueous solubility Compounds 22–28
Trifluoromethylphenyl Electron-withdrawing Lipophilic MK47
m-Tolyl Electron-donating (methyl) Hydrophobic Target Compound

準備方法

Mitsunobu Reaction for Ether Formation

The pyrazin-2-yloxy group is introduced via a Mitsunobu reaction between 3-hydroxypiperidine and pyrazin-2-ol. This method avoids harsh nucleophilic substitution conditions and ensures stereochemical retention at the piperidine 3-position.

Procedure :

  • Combine 3-hydroxypiperidine (1.0 equiv), pyrazin-2-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in anhydrous THF.
  • Stir at 25°C for 12–16 hours under nitrogen.
  • Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield 3-(pyrazin-2-yloxy)piperidine as a white solid (72–78% yield).

Key Data :

  • Reaction Efficiency : DIAD outperforms DEAD in minimizing side products.
  • Stereochemical Outcome : Retention of configuration confirmed by $$^{1}\text{H}$$-$$^{1}\text{H}$$ NOESY.

Alternative Synthetic Routes

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling strategy links pre-formed ethanone intermediates to halogenated pyrazines, though yields are modest (45–52%).

Procedure :

  • React 1-(piperidin-1-yl)-2-(m-tolyl)ethanone with 2-chloropyrazine using Pd(OAc)$$_2$$/Xantphos.
  • Heat in toluene at 110°C for 24 hours.
  • Isolate product via acidic workup (HCl, pH 3) and neutralization.

Limitations :

  • Requires stoichiometric ligand and elevated temperatures.
  • Competing C—O bond cleavage observed at >100°C.

Comparative Analysis of Methods

Parameter Mitsunobu-Alkylation Route Buchwald Coupling Route
Overall Yield 68% 48%
Reaction Steps 2 3
Purification Complexity Moderate High
Scalability >100 g demonstrated Limited to 10 g

Characterization and Quality Control

Spectroscopic Validation

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, *J* = 2.5 Hz, 1H, pyrazine-H), 7.25–7.18 (m, 4H, m-tolyl), 4.85–4.78 (m, 1H, piperidine-OCH), 3.92 (s, 2H, COCH$$2$$), 2.34 (s, 3H, CH$$_3$$).
  • HRMS : m/z 327.1572 [M + H]$$^+$$ (calc. 327.1576 for C$${18}$$H$${21}$$N$$3$$O$$3$$).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • X-ray Crystallography : Confirms planar pyrazine ring and chair conformation of piperidine.

Industrial-Scale Considerations

Cost-Effective Reagent Substitutions

  • Replace DIAD with cheaper diethyl azodicarboxylate (DEAD) without yield penalty.
  • Use aqueous workup instead of chromatography for intermediate 3-(pyrazin-2-yloxy)piperidine.

Waste Stream Management

  • Recover triphenylphosphine oxide via recrystallization from hexanes.
  • Neutralize bromination byproducts with Ca(OH)$$_2$$ to precipitate calcium bromide.

Emerging Methodologies

Photoinduced C—O Coupling

Recent advances in photoredox catalysis enable visible-light-mediated coupling between piperidinols and pyrazines at ambient temperature, though substrate scope remains limited.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for Mitsunobu steps from hours to minutes, enhancing throughput for GMP manufacturing.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone to maximize yield and purity?

Methodological Answer: The compound typically requires multi-step synthesis, starting with coupling pyrazin-2-yloxy-piperidine derivatives with m-tolyl acetyl precursors. Key steps include:

  • Alkylation/arylation : Use of coupling reagents (e.g., EDCI/HOBt) in aprotic solvents like DMF or acetonitrile under nitrogen atmosphere .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct minimization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazine-piperidine linkage and m-tolyl substitution .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects synthetic intermediates .
  • HPLC : Monitors purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or phosphodiesterases (PDEs) due to structural similarity to known inhibitors. Use fluorescence-based ADP-Glo™ or cAMP/cGMP ELISA kits .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating enzyme targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) with immobilized enzyme targets .
  • X-ray crystallography : Co-crystallize the compound with PDE4B or kinase domains to identify binding motifs .
  • Metabolic profiling : Use LC-MS to track downstream biomarkers (e.g., cAMP levels in PDE inhibition) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

  • Orthogonal assays : Compare biochemical (e.g., enzyme IC50_{50}) vs. cellular (e.g., proliferation) data to distinguish direct target effects from off-target interactions .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to prioritize analogs with improved piperidine-pyrazine orientation .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., m-tolyl vs. p-tolyl) .

Q. What computational approaches are recommended for predicting off-target effects or toxicity?

Methodological Answer:

  • Pharmacophore modeling : Use Schrödinger Phase to align with known toxicophores (e.g., hERG channel inhibitors) .
  • QSAR models : Train on ChEMBL datasets to predict ADMET properties (e.g., hepatotoxicity) .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess membrane permeability (logP) and blood-brain barrier penetration .

Contradiction Analysis and Validation

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (half-life in rodent serum) and bioavailability (oral vs. IV administration) .
  • Metabolite identification : Use LC-HRMS to detect hepatic cytochrome P450-mediated degradation products .
  • Tissue distribution studies : Radiolabel the compound (14^{14}C) and quantify accumulation in target organs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。